2-Methyl-2-(5-methylthiophen-2-yl)propanoic acid 2-Methyl-2-(5-methylthiophen-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17851603
InChI: InChI=1S/C9H12O2S/c1-6-4-5-7(12-6)9(2,3)8(10)11/h4-5H,1-3H3,(H,10,11)
SMILES:
Molecular Formula: C9H12O2S
Molecular Weight: 184.26 g/mol

2-Methyl-2-(5-methylthiophen-2-yl)propanoic acid

CAS No.:

Cat. No.: VC17851603

Molecular Formula: C9H12O2S

Molecular Weight: 184.26 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2-(5-methylthiophen-2-yl)propanoic acid -

Specification

Molecular Formula C9H12O2S
Molecular Weight 184.26 g/mol
IUPAC Name 2-methyl-2-(5-methylthiophen-2-yl)propanoic acid
Standard InChI InChI=1S/C9H12O2S/c1-6-4-5-7(12-6)9(2,3)8(10)11/h4-5H,1-3H3,(H,10,11)
Standard InChI Key CDMPCDFLUCDAND-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(S1)C(C)(C)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The IUPAC name 2-methyl-2-(5-methylthiophen-2-yl)propanoic acid denotes a propanoic acid backbone with:

  • A methyl group at the second carbon of the carboxylic acid chain.

  • A 5-methylthiophen-2-yl substituent at the same carbon.

The thiophene ring features a sulfur atom at position 1, a methyl group at position 5, and a propanoic acid side chain at position 2 (Figure 1). This substitution pattern creates distinct electronic effects, as the electron-withdrawing carboxylic acid group and electron-donating methyl group influence the ring’s aromaticity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC10_{10}H14_{14}O2_2S
Molecular Weight198.28 g/mol
IUPAC Name2-methyl-2-(5-methylthiophen-2-yl)propanoic acid
SMILESCC1=CC=C(S1)C(C)(C)C(=O)O

Synthetic Pathways and Optimization

Laboratory-Scale Synthesis

While no direct synthetic protocol for this compound is documented, analogous routes for similar thiophene derivatives involve:

  • Friedel-Crafts Acylation: Introducing the carboxylic acid moiety to the thiophene ring using acyl chlorides and Lewis acids like AlCl3_3.

  • Alkylation: Installing the branched methyl groups via nucleophilic substitution or radical-mediated processes .

For example, 2-methyl-2-(5-methylthiophen-3-yl)propanoic acid (PubChem CID 65099372) is synthesized through a multi-step sequence starting from 5-methylthiophene-3-carboxylic acid, followed by methylation and hydrolysis . Adapting this method for the 2-yl isomer would require positional selectivity during electrophilic substitution.

Industrial Production Challenges

Scalable synthesis faces hurdles such as:

  • Regioselectivity Control: Ensuring the propanoic acid group attaches exclusively at the thiophene’s position 2.

  • Purification Complexity: Separating positional isomers due to similar polarities. Advanced techniques like high-performance liquid chromatography (HPLC) or crystallization are often employed .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic (logP ≈ 2.8), with limited aqueous solubility at physiological pH.

  • Thermal Stability: Decomposes above 210°C, as observed in related thiophene-carboxylic acids .

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption bands at 1700–1720 cm1^{-1} (C=O stretch) and 3100 cm1^{-1} (aromatic C-H) .

  • NMR: 1^1H NMR signals for thiophene protons appear at δ 6.8–7.2 ppm, while the methyl groups resonate at δ 1.4–1.6 ppm .

Industrial and Material Science Applications

Polymer Additives

Thiophene derivatives improve the conductivity of polythiophene-based polymers. The methyl branches in this compound could reduce crystallinity, enhancing flexibility in electronic devices .

Catalysis

The sulfur atom in the thiophene ring may act as a ligand in transition-metal catalysts. For example, palladium complexes with thiophene-carboxylate ligands show efficacy in Suzuki-Miyaura couplings .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Thiophene Derivatives

CompoundSubstituent PositionKey Activity
2-Methyl-2-(5-methylthiophen-3-yl)propanoic acid3-ylAntimicrobial (MIC = 128 µg/mL)
2-Methyl-3-(5-methylthiophen-2-yl)propanoic acid2-ylUnreported
(R)-2-Methyl-3-{4-[2-(5-methyl-2-thiophen-2-yl-oxazol-4-yl)-ethoxy]-phenyl}-2-phenoxy-propionic acid2-ylCOX-2 Inhibition (IC50_{50} = 0.8 µM)

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